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molecular formula C13H16N2 B8274417 5-methyl-3-(pyrrolidin-3-yl)-1H-indole

5-methyl-3-(pyrrolidin-3-yl)-1H-indole

Cat. No. B8274417
M. Wt: 200.28 g/mol
InChI Key: MIBXFBGOGLRJPA-UHFFFAOYSA-N
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Patent
US09271971B2

Procedure details

Lithium aluminum hydride (7.9 g, 200 mmol) in dry THF (380 mL) was stirred for 20 min. at RT under nitrogen atmosphere. 3-(5-Methyl-1H-indol-3-yl) pyrrolidine-2,5-dione (9.5 g, 41 mmol) was added portionwise and the reaction mixture was heated to reflux overnight. The reaction mixture was cooled to RT, quenched with aqueous sodium sulfate, and filtered. The solid was rinsed with THF and the THF layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (25% MeOH/DCM/ammonia) to afford the title compound. Yield: 4.2 g, 49.2%.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Name
3-(5-Methyl-1H-indol-3-yl) pyrrolidine-2,5-dione
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:21][C:20](=O)[NH:19][C:18]1=O>C1COCC1>[CH3:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:21][CH2:20][NH:19][CH2:18]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
380 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3-(5-Methyl-1H-indol-3-yl) pyrrolidine-2,5-dione
Quantity
9.5 g
Type
reactant
Smiles
CC=1C=C2C(=CNC2=CC1)C1C(NC(C1)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with aqueous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the THF layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (25% MeOH/DCM/ammonia)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=CNC2=CC1)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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